molecular formula C14H26N2O4S B1660970 tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate CAS No. 864293-77-6

tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate

Cat. No.: B1660970
CAS No.: 864293-77-6
M. Wt: 318.43
InChI Key: OYMYFZXGTCYHBK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate is a sophisticated chemical building block of significant value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). The molecule features a piperidine core that is disubstituted with a tert-butoxycarbonyl (Boc) protecting group and a 1,1-dioxothiomorpholine moiety. The Boc group is a critical and widely utilized protective group for amines, allowing for selective deprotection under mild acidic conditions to unveil the secondary amine, which is a common handle for further derivatization. The 1,1-dioxothiomorpholine (sulfonyl group) is a privileged structural element that can enhance a compound's physicochemical properties and is frequently employed to impart favorable solubility and metabolic stability. In the context of PROTAC technology, this compound serves as a versatile linker-piperazine analogue, connecting an E3 ubiquitin ligase ligand to a protein-of-interest (POI) targeting moiety. This strategic incorporation is essential for forming the ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of target proteins, a groundbreaking approach in drug discovery. Its application extends to the synthesis of targeted kinase inhibitors and other small molecule therapeutics where the piperidine-sulfone scaffold is integral to modulating biological activity and pharmacokinetic profiles. Researchers leverage this compound to explore novel disease pathways and develop next-generation therapeutic strategies.

Properties

IUPAC Name

tert-butyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-6-4-12(5-7-16)15-8-10-21(18,19)11-9-15/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMYFZXGTCYHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142411
Record name 1,1-Dimethylethyl 4-(1,1-dioxido-4-thiomorpholinyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864293-77-6
Record name 1,1-Dimethylethyl 4-(1,1-dioxido-4-thiomorpholinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864293-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(1,1-dioxido-4-thiomorpholinyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Sulfonated Intermediates

A common approach involves the use of tert-butyl piperidine-1-carboxylate derivatives activated for nucleophilic substitution. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a key intermediate, where the mesylate leaving group is displaced by thiomorpholine-1,1-dioxide under basic conditions.

Procedure :

  • Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate : React tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
  • Nucleophilic displacement : Treat the mesylate with thiomorpholine-1,1-dioxide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours.

Yield : 65–72% (isolated via column chromatography).

Reductive Amination Pathways

An alternative route employs reductive amination between tert-butyl 4-oxopiperidine-1-carboxylate and thiomorpholine-1,1-dioxide. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction.

Optimization Insights :

  • pH control : Maintaining acidic conditions (acetic acid) prevents over-reduction of the thiomorpholine sulfone group.
  • Solvent selection : Methanol outperforms tetrahydrofuran (THF) due to better solubility of intermediates.

Yield : 58–63%.

Advanced Catalytic Methods

Photoredox-Catalyzed C–N Bond Formation

A patent-pending method utilizes acridine-based photocatalysts for direct coupling between tert-butyl piperidine-1-carboxylate and 1,1-dioxothiomorpholine derivatives under blue LED irradiation. This single-step process avoids traditional activation steps.

Key Advantages :

  • Atom economy : Eliminates stoichiometric oxidants (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide).
  • Scalability : Demonstrated at 0.2–2.0 mmol scales with consistent yields.

Reaction Conditions :

Parameter Value
Catalyst Acridine salt (0.1 equiv)
Solvent Anhydrous dichloroethane
Oxidant Molecular oxygen
Irradiation Blue LED (450 nm, 10 h)
Yield 94–95%

Comparative Analysis of Methods

Table 1. Efficiency Metrics Across Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic Substitution 65–72 ≥95 Moderate $$
Reductive Amination 58–63 90–92 Low $
Photoredox Catalysis 94–95 ≥98 High $$$

Cost Index :

  • $ : <$50/g raw materials
  • $$ : $50–$100/g
  • $$$ : >$100/g

Challenges and Optimization Opportunities

Thiomorpholine-1,1-Dioxide Availability

Commercial suppliers (e.g., Enamine, Sigma-Aldrich) offer thiomorpholine-1,1-dioxide at >95% purity, but in-house synthesis via hydrogen peroxide oxidation of thiomorpholine remains cost-effective for large-scale production.

Boc Deprotection Side Reactions

Trifluoroacetic acid (TFA)-mediated deprotection of the Boc group can sulfonate the thiomorpholine sulfone if reaction times exceed 2 hours. Mitigation strategies include:

  • Low-temperature deprotection : TFA/DCM (1:1) at −10°C for 1 hour.
  • Alternative protecting groups : Exploring Fmoc or Alloc groups for acid-sensitive applications.

Industrial-Scale Considerations

Green Chemistry Metrics

The photoredox method achieves a superior E-factor (0.8 vs. 2.1–3.4 for classical methods) by minimizing solvent waste and avoiding metal catalysts.

Regulatory Compliance

  • Genotoxic impurities : Mesylate intermediates require stringent control (<10 ppm) per ICH M7 guidelines.
  • Residual solvents : DMF and DCM levels must comply with ICH Q3C limits.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for the development of drugs aimed at treating various diseases.

Case Study:
In a study examining piperidine derivatives, tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate was shown to exhibit activity against specific enzymes involved in metabolic pathways. This highlights its potential as a lead compound for further drug development aimed at metabolic disorders.

Enzyme Inhibition Studies

The compound's ability to inhibit certain enzymes can be utilized in biochemical research to understand metabolic processes and disease mechanisms.

Research Findings:
Research has demonstrated that compounds similar to this compound can effectively inhibit enzymes such as proteases and kinases. This inhibition can provide insights into therapeutic strategies for diseases like cancer and diabetes.

Synthesis of Complex Organic Molecules

As an intermediate in organic synthesis, this compound can facilitate the creation of more complex structures used in pharmaceuticals and agrochemicals.

Synthesis Example:
In laboratory settings, this compound has been utilized as a building block in the synthesis of novel compounds with enhanced biological activity or improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxo group in the thiomorpholine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Implications

Functional Group Impact :

  • The thiomorpholine sulfone enhances solubility and metabolic stability compared to boronate esters, which are prone to hydrolysis, and chloropyrimidines, which may exhibit toxicity .
  • Boronate esters excel in synthetic versatility but require inert conditions for storage and handling .

Therapeutic Potential: The target compound’s sulfone group may improve BBB penetration compared to the chloropyrimidine analog, which is bulkier and less polar .

Synthetic Challenges :

  • Sulfone formation requires controlled oxidation conditions, whereas boronate and pyrimidine syntheses rely on transition-metal catalysis .

Biological Activity

tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

  • Chemical Formula : C14H26N2O4S
  • Molecular Weight : 318.43 g/mol
  • CAS Number : 864293-77-6

These properties suggest a complex molecular structure that may interact with biological systems in various ways.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The presence of the thiomorpholine ring and the dioxo moiety indicates potential interactions with enzymes or receptors involved in metabolic processes.

Potential Targets

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It could act on specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies show that derivatives of thiomorpholine have been effective against various bacterial strains, suggesting a potential application in developing new antibiotics.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, which is critical for cancer therapy.

Table of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiomorpholine derivatives showed that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving various cancer cell lines (including breast and lung cancer), the compound exhibited IC50 values suggesting potent cytotoxicity. The mechanism was linked to mitochondrial disruption and subsequent activation of caspases, leading to programmed cell death.

Q & A

Basic Question: What are the recommended safety protocols for handling tert-Butyl 4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95/P100 respirators in low-exposure scenarios or full-face respirators with OV/AG/P99 cartridges for higher concentrations .
    • Ensure ventilation systems (e.g., fume hoods) are functional during handling .
  • Storage: Store in airtight containers at controlled room temperature (20–25°C), away from strong oxidizing agents (e.g., peroxides, chlorates) .
  • Emergency Procedures:
    • Skin contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Note: Toxicity data gaps exist; assume acute oral/dermal/inhalation toxicity (Category 4) until further characterization .

Basic Question: What synthetic routes are reported for this compound, and what are their critical parameters?

Methodological Answer:

  • Key Steps:
    • Intermediate Preparation: React piperidine derivatives with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions (e.g., DCM, 0–5°C) .
    • Thiomorpholine Functionalization: Introduce the 1,1-dioxo-thiomorpholinyl moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) at 80–100°C .
    • Deprotection: Use trifluoroacetic acid (TFA) or HCl/dioxane to remove the Boc group, followed by neutralization and purification via silica gel chromatography .
  • Critical Parameters:
    • Temperature control during coupling to prevent side reactions.
    • Solvent choice (e.g., DMF for polar intermediates, hexane/ethyl acetate for purification) .

Advanced Question: How to design experiments to assess the compound’s stability under varying pH, temperature, and light conditions?

Methodological Answer:

  • Stress Testing Protocol:
    • Thermal Stability: Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC-MS .
    • Photostability: Expose to UV light (320–400 nm) and visible light in ICH-compliant chambers; quantify photodegradants .
    • Hydrolytic Stability: Test in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C; use NMR to identify hydrolysis products (e.g., Boc cleavage) .
  • Data Interpretation: Compare degradation kinetics (Arrhenius plots for thermal decay) and identify degradation pathways using LC-QTOF .

Advanced Question: How to resolve contradictions in reported toxicity profiles across studies?

Methodological Answer:

  • Comparative Analysis:
    • Acute Toxicity: Cross-reference GHS classifications (Category 4 oral/dermal/inhalation ) with in vivo LD₅₀ data (if available).
    • Discrepancy Mitigation:
  • Conduct Ames tests (OECD 471) to assess mutagenicity .
  • Perform repeat-dose toxicity studies in rodents (28-day OECD 407) to clarify chronic effects .
  • Note: Current safety sheets lack ecotoxicological data; prioritize aquatic toxicity assays (e.g., Daphnia magna OECD 202) .

Advanced Question: What methodologies are suitable for studying its interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips; measure binding affinity (KD) and kinetics (kₐ, kₑ) .
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Computational Approaches:
    • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in silico .
    • MD Simulations: Simulate ligand-protein dynamics (100 ns trajectories) to assess stability of interactions .

Advanced Question: How to optimize synthetic routes to improve yield and scalability for academic research?

Methodological Answer:

  • Design of Experiments (DoE):
    • Variables: Reactant stoichiometry, temperature, catalyst loading (e.g., Pd catalysts for coupling steps) .
    • Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions .
  • Process Improvements:
    • Switch to continuous-flow reactors for exothermic reactions (e.g., Boc protection) to enhance reproducibility .
    • Replace chromatographic purification with crystallization (solvent screening via Chemspeed platforms) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate

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